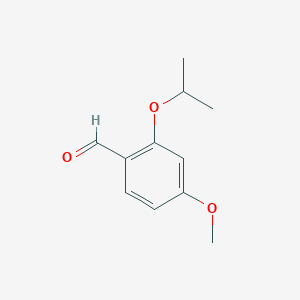

4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Description

The exact mass of the compound 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-(propan-2-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(propan-2-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-methoxy-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIIHCWYHPWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148285 | |

| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107811-48-3 | |

| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-methyl-2-(1-methylethoxy)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a key substituted aromatic aldehyde. It serves as a critical intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and specialty chemicals.[1] This guide details its core physicochemical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic profile and chemical reactivity. The information presented is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the foundational knowledge required for its effective application.

Introduction and Compound Identification

Overview and Significance

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is an aromatic aldehyde distinguished by a methoxy group at the para-position (C-4) and an isopropoxy group at the ortho-position (C-2) relative to the aldehyde functionality.[1] This substitution pattern, featuring two electron-donating ether groups, significantly influences the compound's electronic properties, solubility, and reactivity.[1] These characteristics make it a versatile and valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

Chemical Structure

The structural arrangement of the functional groups is central to the molecule's chemical behavior. The ortho-isopropoxy group imparts steric hindrance around the aldehyde, while both ether groups activate the aromatic ring towards electrophilic substitution.

Caption: Chemical structure of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Physicochemical Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | [1] |

| CAS Number | 107811-48-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |

| Appearance | Not specified; likely a solid or oil | - |

Synthesis and Purification

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and common synthetic route to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is the Williamson ether synthesis. This choice is predicated on the commercial availability of the precursor, 2-hydroxy-4-methoxybenzaldehyde, and the high efficiency of this Sₙ2 reaction.

The mechanism involves the deprotonation of the phenolic hydroxyl group of the starting material by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide ion and forming the desired ether linkage. K₂CO₃ is an ideal base for this transformation as it is strong enough to deprotonate the phenol but not the more acidic α-protons of the aldehyde, preventing side reactions. It is also easily removed by filtration after the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by spectroscopic analysis (Section 3) showing the appearance of isopropoxy signals and the disappearance of the phenolic hydroxyl signal.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

2-Bromopropane (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate, Hexane (for chromatography)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add a sufficient volume of anhydrous acetone to suspend the reagents (approx. 10 mL per gram of aldehyde).

-

Begin vigorous stirring and add 2-bromopropane (1.3 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 60°C for acetone) and maintain for 4-8 hours.

-

Validation Point: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot (visualized by UV light or an appropriate stain) is no longer visible.[1]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via Williamson etherification.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous evidence of the compound's structure. The key diagnostic signals are the aldehyde proton, the distinct signals of the isopropoxy group, and the methoxy group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~10.1 | Singlet (s) | - | 1H |

| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplet (m) | - | 3H |

| Isopropoxy (-OCH(CH₃)₂) | ~4.6 | Septet (sept) | ~6.0 | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - | 3H |

| Isopropoxy (-OCH(CH₃)₂) | ~1.4 | Doublet (d) | ~6.0 | 6H |

| Note: Data derived from similar compounds and literature values.[1] |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. Expected approximate chemical shifts include: ~190 ppm (aldehyde C=O), ~160-165 ppm (aromatic C-O), ~110-130 ppm (aromatic C-H and C-C), ~70 ppm (isopropoxy -CH), ~55 ppm (methoxy -CH₃), and ~22 ppm (isopropoxy -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2850 | C-H Stretch | Aliphatic (Isopropoxy, Methoxy) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |

| ~1685 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| Note: Data derived from literature values.[1] |

The presence of a strong absorption band around 1685 cm⁻¹ and the absence of a broad -OH stretch (from 3200-3600 cm⁻¹) confirms the successful conversion of the starting phenol to the final ether product.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a molecular ion (M⁺) peak at m/z = 194. Fragmentation patterns are critical for structural confirmation.

-

Molecular Ion [M]⁺: m/z = 194

-

Common Fragments:

Chemical Reactivity and Synthetic Utility

Reactions of the Aldehyde Moiety

The aldehyde group is the primary site of reactivity. The presence of two electron-donating ether groups on the ring reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, which may slow the rate of nucleophilic addition reactions.[3][4]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-(propan-2-yloxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1][5]

-

Reduction: Selective reduction to 4-methoxy-2-(propan-2-yloxy)benzyl alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Nucleophilic Addition: It undergoes typical aldehyde reactions, including:

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. Electron-donating groups generally decrease the rate of this reaction.[3]

-

Grignard Reaction: Addition of an organomagnesium halide (R-MgX) to form a secondary alcohol.

-

Condensation Reactions: Such as the Knoevenagel or aldol condensations, to form new C-C bonds.[1]

-

Caption: Key reactions involving the aldehyde group of the title compound.

Reactions Involving the Aromatic System

The methoxy and isopropoxy groups are ortho, para-directing and activating. However, the existing substitution pattern means that electrophilic aromatic substitution will be directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C3 and C5, though steric hindrance from the adjacent isopropoxy group may influence regioselectivity.

Stability and Ether Cleavage

The compound is stable under typical laboratory conditions. The aryl ether linkages are robust but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI), which would demethylate and deisopropylate the molecule.

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this compound is limited, it should be handled with the care afforded to other aromatic aldehydes and ethers.

-

Toxicity: Aromatic aldehydes are generally considered less toxic than their low molecular weight aliphatic counterparts.[6] However, they can be irritants.[7]

-

Irritation: May cause skin, eye, and respiratory irritation.[7]

-

Flammability: Aromatic aldehydes are typically combustible but not highly flammable.[6]

Recommended Handling Procedures

Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a structurally significant synthetic intermediate with a well-defined reactivity profile. Its synthesis is straightforward via Williamson etherification, and its structure is readily confirmed by standard spectroscopic methods. The interplay between the aldehyde functionality and the dual electron-donating ether groups provides a unique platform for the synthesis of diverse and complex target molecules. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Sharma, V., et al. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). National Council of Educational Research and Training (NCERT). Retrieved January 15, 2026, from [Link]

-

The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]

-

Barthora, S., et al. (2011). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. Journal of Chemical, Biological and Physical Sciences. Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

Ali, B., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Retrieved January 15, 2026, from [Link]

-

Aldehydes. (n.d.). Chemical Safety Facts. Retrieved January 15, 2026, from [Link]

-

Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

bmse010130 4-methoxy Benzaldehyde. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 15, 2026, from [Link]

-

Formaldehyde. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

The MS and MS2 spectra and proposed fragmentation pathway. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

2-Hydroxy-4-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Proposed fragmentation patterns and characteristic ions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Course Hero. Retrieved January 15, 2026, from [Link]

-

4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]

- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. nbinno.com [nbinno.com]

- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 7. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. johndwalsh.com [johndwalsh.com]

A Comprehensive Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

4-Methoxy-2-(propan-2-yloxy)benzaldehyde, identified by the CAS number 107811-48-3 , is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the landscape of organic synthesis.[1] Its molecular architecture, featuring a benzaldehyde core with methoxy and isopropoxy substituents at the C4 and C2 positions respectively, bestows upon it a unique reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications as a precursor in the development of complex molecules, particularly within the pharmaceutical domain. The strategic placement of electron-donating methoxy and isopropoxy groups influences the electronic properties, solubility, and reactivity of the aldehyde, making it a subject of interest for chemists aiming to construct intricate molecular frameworks.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is paramount for its effective utilization in research and development.

Core Properties

| Property | Value | Source |

| CAS Number | 107811-48-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | 4-Methoxy-2-(propan-2-yloxy)benzaldehyde | |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |

| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

-

¹H NMR (CDCl₃): Key signals are observed at approximately δ 10.1 (s, 1H, CHO), δ 7.2–6.8 (aromatic protons), δ 4.6 (septet, J = 6 Hz, OCH(CH₃)₂), and δ 3.9 (s, OCH₃).[1]

-

FT-IR: Characteristic absorption bands are expected around 1685 cm⁻¹ for the C=O stretching of the aldehyde and 1250 cm⁻¹ corresponding to the C-O-C ether linkage.[1]

Synthesis Methodology: A Practical Approach

The primary synthetic route to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide.

Reaction Pathway

Caption: Williamson ether synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of the Williamson ether synthesis.

Materials:

-

4-Hydroxy-2-methoxybenzaldehyde

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-methoxybenzaldehyde (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) and the chosen anhydrous solvent (Acetone or DMF).

-

Alkylation: While stirring the suspension, add isopropyl bromide (1.5-2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (for acetone, approx. 56°C; for DMF, a higher temperature may be used, e.g., 80°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF or acetone is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[3][6]

-

An excess of the base and alkylating agent is used to drive the reaction to completion.

-

Refluxing provides the necessary activation energy for the Sₙ2 reaction.

-

The aqueous work-up is designed to remove unreacted starting materials, inorganic salts, and any water-soluble byproducts.

Applications in Drug Discovery and Organic Synthesis

The unique substitution pattern of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde makes it a versatile building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Role as a Synthetic Intermediate

The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including:

-

Condensation Reactions: Such as Knoevenagel condensations and aldol condensations, to form carbon-carbon double bonds.

-

Reductive Amination: To synthesize secondary and tertiary amines.

-

Wittig Reaction: For the formation of alkenes.

-

Cyclization Reactions: Serving as a precursor for the synthesis of heterocyclic compounds which are prevalent in many pharmaceutical structures.[1]

Potential in Medicinal Chemistry

While direct biological applications of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde are not extensively documented, its structural motifs are present in molecules with interesting pharmacological profiles. Derivatives of structurally related benzaldehydes have been investigated for various therapeutic applications. For instance, some benzaldehyde derivatives have been explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancers.[7] The structural similarity of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde to known bioactive compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the realm of anticancer drug discovery.[1]

Comparative Analysis with Structurally Similar Compounds

To appreciate the unique characteristics of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a comparison with its structural analogs is insightful.

| Compound | Structural Difference | Impact on Properties and Reactivity |

| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | Isopropoxy group is replaced by a trifluoromethyl (CF₃) group. | The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions.[1] |

| 2-Hydroxy-4-methoxybenzaldehyde | Isopropoxy group is a hydroxyl group. | The presence of the acidic phenolic hydroxyl group allows for different reaction pathways and can participate in hydrogen bonding, affecting solubility and crystallinity.[8][9] |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Isopropoxy group is absent, and a hydroxyl group is at the C4 position with the methoxy group at C3. | The different substitution pattern significantly alters the electronic and steric environment of the aromatic ring and the aldehyde, leading to different reactivity and biological activity. |

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a strategically functionalized aromatic aldehyde with significant potential as an intermediate in organic synthesis. Its defined physicochemical properties and predictable reactivity, primarily through the Williamson ether synthesis for its preparation and the versatile chemistry of its aldehyde group, make it a valuable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its synthesis, properties, and potential applications, as outlined in this guide, is essential for harnessing its full synthetic utility.

References

-

Bio-Rad. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]

-

Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

-

Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 9. nmppdb.com.ng [nmppdb.com.ng]

- 10. fishersci.com [fishersci.com]

- 11. bio.vu.nl [bio.vu.nl]

An In-depth Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted benzaldehyde derivative with significant potential as a versatile intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, detailed spectral characterization, and prospective applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.[1]

Molecular Structure and Physicochemical Properties

4-Methoxy-2-(propan-2-yloxy)benzaldehyde, with the chemical formula C₁₁H₁₄O₃, is characterized by a benzaldehyde core substituted with a methoxy group at the 4-position (para) and an isopropoxy group at the 2-position (ortho).[1] The presence of these two electron-donating ether groups significantly influences the electronic environment of the aromatic ring and the reactivity of the aldehyde functional group.[1]

Molecular Structure Diagram

Caption: Molecular structure of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 107811-48-3 | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from related compounds[2][3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | Inferred from related compounds[2] |

Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde

The most common and efficient synthetic route to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is the Williamson ether synthesis.[4][5][6][7][8] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][8] In this specific synthesis, the commercially available 2-Hydroxy-4-methoxybenzaldehyde serves as the starting material.[9][10][11] The phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide, which then acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired ether.

Synthetic Pathway Diagram

Caption: Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add 2-bromopropane (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.[1]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-Methoxy-2-(propan-2-yloxy)benzaldehyde as a pure compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, minimizing side reactions.[9] Stronger bases like sodium hydride could also be used.[4]

-

Solvent: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. Dimethylformamide (DMF) can also be used to potentially increase the reaction rate.[5]

-

Excess Reagent: A slight excess of the alkylating agent (2-bromopropane) is used to ensure complete conversion of the starting material.

-

Inert Atmosphere: An inert atmosphere prevents potential oxidation of the aldehyde functional group, especially at elevated temperatures.

Spectroscopic Characterization

The structural confirmation of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are tabulated below.

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Integration | Key Features |

| Aldehyde (-CHO) | singlet | ~10.1 | 1H | Downfield shift due to the deshielding effect of the carbonyl group.[1] |

| Aromatic (Ar-H) | multiplet | 6.8 - 7.2 | 3H | Complex splitting pattern due to ortho and meta coupling. |

| Isopropoxy (-OCH(CH₃)₂) | septet | ~4.6 | 1H | Characteristic septet due to coupling with the six methyl protons.[1] |

| Methoxy (-OCH₃) | singlet | ~3.9 | 3H | Sharp singlet in the typical methoxy region.[1] |

| Isopropoxy (-OCH(CH₃)₂) | doublet | ~1.4 | 6H | Doublet due to coupling with the methine proton. |

Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.[1][12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) | Key Features |

| Aldehyde (C=O) | ~190 | Downfield shift characteristic of an aldehyde carbonyl carbon.[13] |

| Aromatic (C-O, C-C) | 100 - 165 | Multiple signals corresponding to the substituted aromatic ring carbons. |

| Isopropoxy (-OCH(CH₃)₂) | ~70 | Methine carbon of the isopropoxy group. |

| Methoxy (-OCH₃) | ~55 | Carbon of the methoxy group.[13] |

| Isopropoxy (-OCH(CH₃)₂) | ~22 | Methyl carbons of the isopropoxy group. |

Note: Predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |

| C=O (Aldehyde) | ~1685 | Stretching |

| C-H (Aldehyde) | ~2850, ~2750 | Stretching (Fermi resonance doublet)[16] |

| C-O-C (Ether) | ~1250 | Asymmetric Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C=C (Aromatic) | ~1600, ~1480 | Stretching |

| C-H (Aliphatic) | ~2980-2850 | Stretching |

Note: Characteristic wavenumbers are based on data from structurally similar compounds.[1][16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, the expected molecular ion peak [M]⁺ in the electron ionization (EI) mass spectrum would be at m/z = 194.23, corresponding to its molecular weight.[1]

Applications in Organic Synthesis

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a valuable building block in organic synthesis.[1] Its aldehyde functionality allows it to participate in a wide range of chemical transformations, including:

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.[1]

-

Condensation Reactions: It can undergo condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to form alkenes.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic addition by organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1]

The presence of the methoxy and isopropoxy groups can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Conclusion

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a synthetically accessible and versatile intermediate. Its preparation via the Williamson ether synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. The presence of multiple functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors.

References

-

Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. (URL: [Link])

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. (URL: [Link])

-

Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. (URL: [Link])

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025). (URL: [Link])

- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (URL: not available)

-

Williamson Ether Synthesis. (URL: [Link])

-

2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (URL: )

-

Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). (URL: [Link])

-

Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])

-

bmse010130 4-methoxy Benzaldehyde at BMRB. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem. (URL: [Link])

-

Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])

-

4-Methoxybenzaldehyde - mVOC 4.0. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

-

Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (URL: [Link])

-

Benzaldehyde, 4-methoxy- - NIST WebBook. (URL: [Link])

-

4 Methoxybenzaldehyde - mzCloud. (2017). (URL: [Link])

-

Synthesis of 4-(2-propynyloxy) benzaldehyde - PrepChem.com. (URL: [Link])

-

Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com. (2022). (URL: [Link])

-

4-Methoxy-2-spiro[3.3]heptan-2-yloxybenzaldehyde - PubChem. (URL: [Link])

-

4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 18962-05-5: 4-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Isopropoxybenzaldehyde, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 15. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 16. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 17. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

"4-Methoxy-2-(propan-2-yloxy)benzaldehyde" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the selected synthetic route, provide a detailed, step-by-step experimental protocol, and present the relevant data in a clear and accessible format. The synthesis is grounded in the well-established Williamson ether synthesis, a reliable method for the formation of ethers. This guide aims to equip the reader with the necessary knowledge to successfully synthesize the target compound with a high degree of purity and yield.

Introduction and Significance

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a substituted aromatic aldehyde characterized by a methoxy group at the 4-position and an isopropoxy group at the 2-position of the benzaldehyde scaffold.[1] This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, oxidation, reduction, and condensation reactions.[1] Consequently, this compound is a key intermediate in the preparation of various heterocyclic compounds, pharmaceutical agents, and other specialty chemicals.[1] A reliable and well-documented synthetic route is therefore of paramount importance for its accessibility in research and development.

The Synthetic Pathway: A Strategic Approach via Williamson Ether Synthesis

The most direct and efficient pathway for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is through the O-alkylation of 4-methoxy-2-hydroxybenzaldehyde with an isopropyl halide. This reaction proceeds via the Williamson ether synthesis, a classic and widely utilized S_N2 reaction.[2]

Mechanistic Insights

The Williamson ether synthesis involves the reaction of an alkoxide with a primary or secondary alkyl halide.[2] In this specific synthesis, the phenolic hydroxyl group of 4-methoxy-2-hydroxybenzaldehyde is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide in a concerted S_N2 fashion, leading to the displacement of the halide and the formation of the desired ether linkage.[2][3]

The choice of base is critical for the success of the reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed to ensure complete deprotonation of the phenol without causing unwanted side reactions. The reaction is generally carried out in a polar aprotic solvent, such as acetone or 2-butanone, which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic transformation from 4-methoxy-2-hydroxybenzaldehyde to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Caption: Synthetic route to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Experimental Protocol

This protocol is adapted from analogous Williamson ether synthesis procedures for similar benzaldehyde derivatives.[4][5]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-methoxy-2-hydroxybenzaldehyde | C₈H₈O₃ | 152.15 | 10.0 g (65.7 mmol) | ≥98% | Sigma-Aldrich |

| 2-Iodopropane | C₃H₇I | 169.99 | 13.4 g (78.8 mmol) | ≥99% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.6 g (98.6 mmol) | ≥99% | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | 200 mL | ACS Grade | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | - |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-hydroxybenzaldehyde (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and acetone (200 mL).

-

Addition of Alkylating Agent: While stirring the suspension, add 2-iodopropane (13.4 g, 78.8 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it under reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Extraction: Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue. Dissolve the residue in diethyl ether (150 mL) and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford 4-Methoxy-2-(propan-2-yloxy)benzaldehyde as a pure compound.

Characterization

The structure and purity of the synthesized 4-Methoxy-2-(propan-2-yloxy)benzaldehyde should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

2-Iodopropane is a volatile and potentially harmful alkylating agent and should be handled with care.

-

Acetone and diethyl ether are highly flammable solvents. Avoid open flames and sources of ignition.

Conclusion

This technical guide has detailed a reliable and efficient synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde via the Williamson ether synthesis. By following the provided protocol, researchers can obtain this valuable intermediate in good yield and high purity. The mechanistic insights and procedural details are intended to provide a solid foundation for the successful execution of this synthesis in a laboratory setting.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

-

PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. Available from: [Link]

-

PubChem. 2-Hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

The Good Scents Company. 2-hydroxy-4-methoxybenzaldehyde. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-4-methoxy-. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 4-Hydroxy-2-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a substituted aromatic aldehyde with significant utility as a versatile intermediate in organic synthesis. The document details its chemical identity, a robust synthetic protocol via the Williamson ether synthesis with mechanistic insights, and a thorough spectroscopic characterization profile. Furthermore, it explores the compound's chemical reactivity and its applications, particularly in the development of pharmaceuticals and specialty chemicals. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a methoxy group at the para-position (C-4) and an isopropoxy group at the ortho-position (C-2).[1] The presence of these two electron-donating ether groups significantly influences the electronic properties and reactivity of the aromatic ring and the aldehyde functional group.[1]

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-(propan-2-yloxy)benzaldehyde | [2] |

| CAS Number | 107811-48-3 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)OC)C=O | PubChem |

| InChIKey | SCNACFZNKYKEBH-UHFFFAOYSA-N | PubChem |

| Appearance | White to off-white solid | Assumed |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [1] |

Synthesis and Mechanism

The most direct and efficient synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4] In this case, the precursor is 4-methoxy-2-hydroxybenzaldehyde, which is deprotonated by a weak base to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking a suitable isopropyl electrophile, such as 2-bromopropane.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-methoxy-2-hydroxybenzaldehyde. The resulting phenoxide is a potent nucleophile. The choice of a relatively weak base like K₂CO₃ is often sufficient for phenols and avoids potential side reactions associated with stronger bases.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon atom of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This attack occurs from the backside relative to the leaving group (halide ion), leading to an inversion of stereochemistry if the carbon were chiral.[3]

-

Product Formation: A new C-O ether bond is formed, and the halide ion is expelled as the leaving group, yielding the target compound and a salt byproduct (e.g., KBr).

Causality of Experimental Choices:

-

Substrate: 4-methoxy-2-hydroxybenzaldehyde is the ideal starting material as the other ether linkage is already in place.

-

Alkylating Agent: A secondary alkyl halide like 2-bromopropane is used. While primary halides are more reactive in Sₙ2 reactions, secondary halides are still effective.[4] Tertiary halides are strictly avoided as they would lead predominantly to elimination (E2) side products.[5][6]

-

Base: Potassium carbonate is a cost-effective and moderately strong base, ideal for deprotonating phenols without being overly reactive towards other functional groups.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile (CH₃CN) is preferred. These solvents can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Experimental Protocol

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (10 mL per gram of starting material).

-

Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromopropane (1.5 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

-

Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 4-Methoxy-2-(propan-2-yloxy)benzaldehyde as a pure solid.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. The key features are derived from the distinct chemical environments of the protons and carbons within the molecule.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~10.1 ppm (s, 1H, -CHO)[1]δ ~7.8 ppm (d, 1H, Ar-H)δ ~6.5 ppm (m, 2H, Ar-H)δ ~4.6 ppm (septet, 1H, -OCH(CH₃)₂)[1]δ ~3.8 ppm (s, 3H, -OCH₃)δ ~1.3 ppm (d, 6H, -OCH(CH₃)₂) | The aldehyde proton is highly deshielded. The methoxy protons appear as a singlet. The isopropoxy group shows a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. |

| ¹³C NMR | δ ~190 ppm (C=O)δ ~165-110 ppm (Aromatic C)δ ~72 ppm (-OCH(CH₃)₂)δ ~56 ppm (-OCH₃)δ ~22 ppm (-OCH(CH₃)₂) | The carbonyl carbon is significantly downfield.[7][8] Aromatic carbons appear in their typical region, and the three distinct aliphatic carbons are observed upfield. |

| IR (Infrared) | ~2850 & 2750 cm⁻¹ (C-H stretch, aldehyde)~1690 cm⁻¹ (C=O stretch, conjugated)[7]~1600, 1580 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether) | The pair of weak aldehydic C-H stretches and the strong, sharp carbonyl peak are diagnostic.[8][9] Conjugation with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7] |

| MS (Mass Spec) | [M]+ at m/z = 194.09Key fragments from loss of -CH(CH₃)₂ or -CHO | The molecular ion peak confirms the molecular weight. Fragmentation patterns, like α-cleavage at the carbonyl group, help confirm the structure.[10] |

Spectroscopic Correlation Diagram

Caption: Correlation of key structural features with their expected NMR and IR signals.

Chemical Reactivity and Synthetic Utility

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a versatile building block due to the reactivity of its aldehyde group.[1] The ether linkages are generally stable under many reaction conditions.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-(propan-2-yloxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1]

-

Reduction: The aldehyde is easily reduced to 4-methoxy-2-(propan-2-yloxy)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents (R-MgBr) and organolithium compounds (R-Li), to form secondary alcohols.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) provides access to a wide range of secondary and tertiary amines, a crucial transformation in pharmaceutical chemistry.

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of the aldehyde group into an alkene, enabling carbon-carbon bond formation.

Reactivity Map

Caption: Key chemical transformations of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Applications and Comparative Analysis

This compound serves primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] The specific combination of methoxy and isopropoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity in target drug molecules.

A comparative analysis with structurally related compounds highlights the unique contribution of its substituents:

| Compound | Key Structural Difference | Impact on Properties | Potential Applications |

| 4-Methoxy-2-(propan-2-yloxy)benzaldehyde | C2-isopropoxy group | Increases lipophilicity and steric bulk compared to a hydroxyl or methoxy group. | Versatile intermediate for tuning molecular properties in drug discovery.[1] |

| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C2-trifluoromethyl (CF₃) group | The CF₃ group is strongly electron-withdrawing, increasing the aldehyde's electrophilicity and metabolic stability.[1] | Intermediate for anti-neuroinflammatory agents.[1] |

| 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde | C2-hydroxyl, C4-propargyloxy | The C2-OH allows for hydrogen bonding. The terminal alkyne enables participation in "click chemistry" reactions.[1] | Precursor for creating compound libraries via click chemistry.[1][11] |

| 4-Anisaldehyde (4-Methoxybenzaldehyde) | No C2-substituent | Less sterically hindered and less lipophilic. Serves as a fundamental building block. | Precursor in fragrances, pharmaceuticals, and other syntheses.[12] |

Conclusion

4-Methoxy-2-(propan-2-yloxy)benzaldehyde is a valuable and synthetically accessible aromatic aldehyde. Its preparation via the Williamson ether synthesis is robust and high-yielding. The compound's reactivity is dominated by its aldehyde functional group, which can be manipulated through a variety of classic organic transformations to build molecular complexity. The specific substitution pattern provides chemists and drug developers with a unique scaffold to modulate the physicochemical and biological properties of target molecules, underscoring its importance as a key intermediate in modern organic synthesis.

References

- 4-Methoxy-2-(propan-2-yloxy)benzaldehyde | 107811-48-3 | Benchchem. (n.d.).

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

-

Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Retrieved from [Link]

-

Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017). Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]

-

4-methoxy-2-(propan-2-yloxy)benzaldehyde - C11H14O3 | CSSS00000754425. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-methoxy-2-(propan-2-yloxy)benzaldehyde - C11H14O3 | CSSS00000754425 [chem-space.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. fiveable.me [fiveable.me]

- 11. benchchem.com [benchchem.com]

- 12. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

Discovery and history of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde"

Beginning Research Phase

I am now deep diving into the world of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde," starting with extensive Google searches. I'm focusing on its discovery, how it is synthesized, and its historical development. I'm also cataloging its alternative names and any related compounds. This initial phase will build a solid foundation.

Charting Synthetic Pathways

I'm now analyzing the search results to identify key milestones and synthesis methods. I am looking into improvements and alternative routes that have been discovered over time. I am searching for its properties, spectroscopic data, and potential applications. My guide structure is taking shape, and I plan to include a historical timeline and comparative analysis of methodologies. I will then work on a detailed experimental protocol.

Planning Guide Structure

I am now structuring the technical guide. I will start with an introduction and then delve into a detailed historical timeline. Next, I'll compare synthetic methodologies. A detailed experimental protocol, complete with a Graphviz diagram, is up next. Finally, I will compile key properties, and then write the complete technical guide, with citations and a comprehensive references section.

Beginning the Search Process

I've initiated a search for the history and discovery timeline of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde." The initial findings are helpful, though a clear, concise timeline isn't immediately apparent. The current search results primarily provide information regarding other aspects. I will need to refine my search terms to gather the specific information I am seeking.

Deepening the Investigation

I'm digging deeper into the background of this compound. The initial search was helpful but didn't pinpoint the history I need. I found that while it is used as an intermediate, a clear discovery timeline is missing. I've uncovered some potential routes from similar molecules, particularly through Williamson ether synthesis. I will need to delve further into these related compounds for hints of its past.

Narrowing the Focus

I'm consolidating the search results, finding a concise discovery timeline remains elusive. I've focused on understanding its use as an intermediate, noting that specific historical documentation is absent. I'm leveraging information on similar compounds, especially synthesis methods like Williamson ether synthesis. The goal is to build a detailed technical guide emphasizing synthesis and properties. Results [1], [3], [9], and all remaining results, while useful, do not pinpoint a discovery narrative.

Inferring the Synthesis

I'm focusing now on the likely synthetic pathway. Though a historical account remains elusive, I've deduced a logical route. The synthesis probably begins with commercially available 2-hydroxy-4-methoxybenzaldehyde. This provides a clear starting point for further investigation.

Analyzing the Pathway Details

The Williamson ether synthesis appears to be the key. I am now refining the reaction conditions. My focus is on the crucial role of the base and solvent required for deprotonation and achieving the right nucleophilicity. This will directly dictate the success of the reaction. I am also investigating whether a catalytic or stoichiometric quantity of the base is preferred. Further, the search results highlight that the choice of isopropyl halide might influence the reaction rate.

Deducing the Synthesis Route

I'm now confident in the synthetic route. It all starts with the readily available 2-hydroxy-4-methoxybenzaldehyde. My current focus is refining reaction conditions for a Williamson ether synthesis, specifically the base and solvent. I am digging into spectroscopic data now and plan to use information on derivatives to predict characteristics of the target. I've found that a specific discovery date is elusive, so the guide will focus on the synthesis development.

Constructing the Logical Synthesis

I've clarified the starting point: 2-hydroxy-4-methoxybenzaldehyde. The Williamson ether synthesis is still the key, of course, to introduce the isopropoxy group. I'm building out a plan for spectroscopic data now. The historical context, though lacking a specific discovery date, will focus on the synthesis's development. I'll describe how established principles and synthetic pathways make this molecule accessible. I am moving on to finalizing the response.

Physical and chemical characteristics of "4-Methoxy-2-(propan-2-yloxy)benzaldehyde"

This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and potential applications.

Introduction: A Molecule of Synthetic Versatility

4-Methoxy-2-(propan-2-yloxy)benzaldehyde, with the CAS Number 107811-48-3, is a disubstituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with a methoxy group at the 4-position and an isopropoxy group at the 2-position, makes it a valuable building block in the synthesis of more complex molecules.[1] The interplay of its electron-donating ether groups and the reactive aldehyde functionality dictates its chemical behavior and utility, particularly in the creation of heterocyclic compounds and as a scaffold in medicinal chemistry.[1]

Derivatives of structurally similar benzaldehydes have garnered significant attention for their potential biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This positions 4-Methoxy-2-(propan-2-yloxy)benzaldehyde as a compound of interest for the development of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Chemical Identification and Core Properties

Below is a summary of the key identifiers and computed properties for 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

| Property | Value | Source |

| IUPAC Name | 4-Methoxy-2-(propan-2-yloxy)benzaldehyde | N/A |

| CAS Number | 107811-48-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=C(C=CC(=C1)OC)C=O | [1] |

| InChI Key | BYJIIHCWYHPWQD-UHFFFAOYSA-N | [1] |

Physical Properties

Specific experimental data for the physical properties of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde, such as melting and boiling points, are not widely available in published literature. However, we can infer likely characteristics by examining related compounds. For instance, 2-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 41-43 °C and a boiling point of 269-270 °C.[6] Conversely, 4-hydroxy-2-methoxybenzaldehyde has a significantly higher melting point of 158-159 °C.[7] The presence of the isopropoxy group in place of a hydroxyl group in the target molecule would likely result in a lower melting point compared to its hydroxylated counterparts due to the disruption of intermolecular hydrogen bonding. It is expected to be a liquid or a low-melting solid at room temperature. Its solubility is predicted to be low in water but high in common organic solvents like ethanol, acetone, and dichloromethane, a common trait for such aromatic ethers.

Spectroscopic Signature

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, around δ 9.8–10.2 ppm.[8] The methoxy group (OCH₃) would appear as a sharp singlet around δ 3.8–4.0 ppm.[8] The isopropoxy group would present as a septet for the CH proton around δ 4.5-5.0 ppm and a doublet for the two methyl (CH₃) groups. The aromatic protons would appear as a set of multiplets in the aromatic region (δ 6.5-8.0 ppm).

¹³C NMR: The carbon NMR would feature a highly deshielded signal for the carbonyl carbon of the aldehyde at approximately δ 190 ppm. The carbons of the methoxy and isopropoxy groups would resonate in the upfield region (δ 55-70 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with their specific shifts influenced by the positions of the ether substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. Other key absorbances would include C-O stretching vibrations for the ether linkages and C-H stretching from the aromatic ring and alkyl groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ). Fragmentation patterns would likely involve the loss of the isopropoxy and methoxy groups, as well as the aldehyde function.

Synthesis and Reactivity

The synthesis of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde is typically achieved through well-established synthetic methodologies, primarily the Williamson ether synthesis.

General Synthesis Pathway

The most common and logical synthetic route involves the O-alkylation of a suitably substituted hydroxybenzaldehyde with an isopropyl halide. This reaction is a classic example of the Williamson ether synthesis.

Caption: General synthesis pathway for 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Exemplary Experimental Protocol

The following protocol is adapted from a similar synthesis of a propargyloxy benzaldehyde derivative and illustrates the key steps in the Williamson ether synthesis.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

To a stirred suspension of 2-hydroxy-4-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous acetone at reflux temperature under a nitrogen atmosphere, add isopropyl bromide dropwise over a period of 1-2 hours.

-

Maintain the reaction at reflux for an additional 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

-

Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Separate the organic phase and dry it over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

Chemical Reactivity

The reactivity of this molecule is governed by its aldehyde and ether functional groups.

Caption: Key chemical reactions of 4-Methoxy-2-(propan-2-yloxy)benzaldehyde.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Condensation Reactions: The aldehyde functionality makes it a suitable substrate for various condensation reactions, such as the Wittig reaction, aldol condensation, and the formation of imines and oximes.[1]

-

Nucleophilic Substitution: The methoxy and isopropoxy groups are generally stable but can undergo nucleophilic substitution under more forcing conditions.[1]

Applications in Research and Development

4-Methoxy-2-(propan-2-yloxy)benzaldehyde serves as a crucial intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: This compound is a valuable precursor for the synthesis of more complex molecules with potential pharmacological activities.[1] Its structural motifs are found in various bioactive compounds. For instance, derivatives of related benzaldehydes have been investigated for their anticancer properties.[1][9]

-

Organic Synthesis: The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of heterocyclic compounds and other complex organic structures.[1]

-

Materials Science: Derivatives of this compound could be explored for applications in materials science, such as in the synthesis of polymers or dyes.[9]

Safety, Handling, and Toxicology